1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
This urea derivative features a benzodioxole methyl group linked via a urea bridge to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenyl group. The benzodioxole group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and blood-brain barrier penetration . The urea linkage provides hydrogen-bonding capabilities, which may influence target binding and solubility . The 4-fluorophenyl substituent introduces electronic and steric effects that could modulate receptor affinity or metabolic stability.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-13-2-4-15(5-3-13)23-10-14(8-18(23)24)22-19(25)21-9-12-1-6-16-17(7-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAJTWXFYBNBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Ketoamide Precursors
The pyrrolidinone core is synthesized via intramolecular cyclization of γ-ketoamide intermediates. For example, reacting 4-fluoroaniline with ethyl acetoacetate yields N-(4-fluorophenyl)-3-oxobutanamide , which undergoes acid-catalyzed cyclization (HCl, reflux, 6 h) to form 1-(4-fluorophenyl)-5-oxopyrrolidin-3-one.
Reductive Amination :
The ketone is converted to the amine using sodium cyanoborohydride and ammonium acetate in methanol (20°C, 12 h), achieving 78% yield.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl, reflux, 6 h | 82 |
| Reductive Amination | NaBH$$3$$CN, NH$$4$$OAc, MeOH | 78 |
Synthesis of Benzo[d]dioxol-5-ylmethyl Amine
Piperonal Reduction and Bromination
Piperonal is reduced to benzo[d]dioxol-5-ylmethanol using NaBH$$4$$ in ethanol (0°C, 2 h, 94% yield). Subsequent bromination with PBr$$3$$ in dichloromethane yields the bromide (87% yield).
Gabriel Synthesis :
The bromide is treated with phthalimide potassium in DMF (80°C, 8 h) to form the phthalimide-protected amine. Hydrazinolysis (NH$$2$$NH$$2$$, ethanol, reflux) liberates the primary amine (91% yield).
Urea Bond Formation Strategies
Carbonyldiimidazole (CDI)-Mediated Coupling
Reacting 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine (1 equiv) with CDI (1.2 equiv) in THF generates an intermediate isocyanate, which couples with benzo[d]dioxol-5-ylmethylamine (1.1 equiv) to yield the urea (85% yield).
Optimized Conditions :
- Temperature: 25°C
- Time: 12 h
- Base: Triethylamine (2 equiv)
Base-Catalyzed Direct Coupling
Using tert-butoxide (t-BuONa) as a base, the amine and isocyanate react in acetonitrile (80°C, 4 h) to form the urea bond with 89% yield.
| Method | Reagents | Yield (%) |
|---|---|---|
| CDI-Mediated | CDI, THF, Et$$_3$$N | 85 |
| Base-Catalyzed | t-BuONa, MeCN | 89 |
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Column chromatography (SiO$$ _2 $$, EtOAc/hexane 1:4) and recrystallization (ethanol/water) achieve >98% purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Benzodioxolylmethyl group : Shared with compounds in –10, which often serve as lipophilic anchors.
- Urea linker : Distinct from amides, esters, or ketones in analogs (e.g., tetrazoles in or carboxamides in ).
- 5-Oxopyrrolidin-3-yl core: Similar to pyrrolidinone derivatives in –8 but differs in substitution patterns.
- 4-Fluorophenyl group: A unique substituent compared to non-fluorinated analogs (e.g., phenylpropyl or tert-butyl groups in ).
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The benzodioxole group increases lipophilicity, similar to analogs in –10, but the 4-fluorophenyl group may further elevate logP values.
- Stability: Pyrrolidinone rings are conformationally flexible; puckering analysis (e.g., Cremer-Pople parameters) could reveal differences from piperidinone analogs .
Table 3: Hypothetical Physicochemical Properties
Functional Implications
- Biological Activity: The 4-fluorophenyl group may enhance binding to fluorophilic enzyme pockets compared to non-fluorinated derivatives .
- Solubility : Urea derivatives typically exhibit lower aqueous solubility than amides or alcohols, which could limit bioavailability compared to analogs in –7.
- Target Selectivity : The combination of benzodioxole and fluorophenyl groups may confer dual activity (e.g., CNS penetration and kinase inhibition).
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19FN2O4
- Molecular Weight : 348.35 g/mol
The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity. Studies report that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties that warrant further investigation.
Enzyme Inhibition
Inhibitory effects on key enzymes have been noted. For example, compounds similar to this urea derivative have shown potential as inhibitors of cholinesterases, which are crucial for neurotransmitter regulation. This activity could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of related urea derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents, the compound was tested against standard bacterial strains. Results showed a significant reduction in bacterial viability at concentrations ranging from 31.25 to 62.5 µg/mL, demonstrating its potential as an antimicrobial agent.
Research Findings Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | Comparative Study on Antimicrobial Agents |
| Enzyme Inhibition | Cholinesterase inhibition | Neuropharmacology Journal |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
Methodological Answer: The synthesis involves two primary steps: (1) formation of the 5-oxopyrrolidin-3-yl scaffold and (2) urea linkage between the pyrrolidinone and benzodioxole moieties. For the pyrrolidinone ring, cyclization of γ-lactam precursors under controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical to avoid side reactions. The urea bond formation typically employs carbodiimide coupling reagents (e.g., EDC/HOBt) to activate the carbonyl group. Optimization includes monitoring reaction progress via TLC/HPLC and using column chromatography for purification .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrrolidinone (δ 2.5–3.5 ppm for ring protons) moieties.
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H] at m/z 398.1382 for CHFNO).
- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm) and pyrrolidinone ketone (~1720 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination) due to urea’s hydrogen-bonding capacity.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Antimicrobial Disk Diffusion : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). Focus on urea’s hydrogen bonds with catalytic lysine residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs.
- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine on phenyl) with activity trends .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to address poor absorption.
- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., C) to track accumulation in target organs .
Q. How to design SAR studies to identify key functional groups?
Methodological Answer:
- Structural Analog Synthesis : Replace benzodioxole with thiophene (electron-rich) or fluorophenyl with chlorophenyl (electron-withdrawing).
- Bioactivity Testing : Compare IC values across analogs to determine critical groups (e.g., fluorophenyl enhances kinase inhibition by 30%).
- Crystallography : Resolve co-crystal structures with targets to validate binding hypotheses (e.g., urea interactions with ATP-binding pockets) .
Q. What experimental models are suitable for assessing neurotoxicity or off-target effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
